molecular formula C33H24O B14170327 1,1,3,3-Tetraphenyl-2-indanone CAS No. 20396-40-1

1,1,3,3-Tetraphenyl-2-indanone

Cat. No.: B14170327
CAS No.: 20396-40-1
M. Wt: 436.5 g/mol
InChI Key: DJULRMDLUQYRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3,3-Tetraphenyl-2-indanone is a chemical compound with the molecular formula C33H24O It is a derivative of indanone, characterized by the presence of four phenyl groups attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraphenyl-2-indanone can be synthesized through several methods. One common approach involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Another method includes the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides . Additionally, a nickel-catalyzed reductive cyclization of enones can afford indanones with high enantiomeric induction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraphenyl-2-indanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraphenyl-2-indanone involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating various chemical reactions. Its phenyl groups contribute to its stability and reactivity, allowing it to participate in diverse chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,3,3-Tetraphenyl-2-indanone is unique due to its four phenyl groups, which enhance its stability and reactivity compared to other indanone derivatives. This structural feature makes it a valuable compound for various applications in scientific research and industry .

Properties

CAS No.

20396-40-1

Molecular Formula

C33H24O

Molecular Weight

436.5 g/mol

IUPAC Name

1,1,3,3-tetraphenylinden-2-one

InChI

InChI=1S/C33H24O/c34-31-32(25-15-5-1-6-16-25,26-17-7-2-8-18-26)29-23-13-14-24-30(29)33(31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H

InChI Key

DJULRMDLUQYRLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(C2=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.